5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazole derivatives with various aldehydes or nitriles under specific conditions. For instance, the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or aldehydes can yield pyrazolo[1,5-a]pyrimidines . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Medicine: Its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, thereby modulating various biochemical pathways. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-(4-PROPYLPIPERAZIN-1-YL)-2-[2′-(4-ETHOXYPHENYL)-5′-BENZIMIDAZOLYL]BENZIMIDAZOLE: Known for its antibacterial activity.
2,5-DISUBSTITUTED PYRIMIDINES: These compounds have shown moderate anticancer activity.
FUROPYRIDINES: These derivatives are known for their antihypertensive and antimicrobial activities.
The uniqueness of 5-(4-ETHOXYPHENYL)-7-METHYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-7-methyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-4-10-20-19(24)17-12-18-21-16(11-13(3)23(18)22-17)14-6-8-15(9-7-14)25-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,24) |
InChI Key |
KGKAXNIGUGWQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
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